2-Oxo-1,2-diphenylethyl 2-bromobenzoate

説明

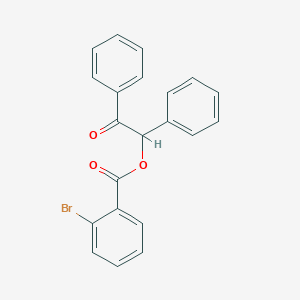

2-Oxo-1,2-diphenylethyl 2-bromobenzoate is a brominated aromatic ester characterized by a central 2-oxo-1,2-diphenylethyl group esterified with 2-bromobenzoic acid. The compound combines a rigid diphenylethyl backbone with an electron-withdrawing bromine substituent at the ortho position of the benzoate moiety. This structure confers unique physicochemical properties, such as moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and stability under inert conditions.

特性

CAS番号 |

171046-43-8 |

|---|---|

分子式 |

C21H15BrO3 |

分子量 |

395.2g/mol |

IUPAC名 |

(2-oxo-1,2-diphenylethyl) 2-bromobenzoate |

InChI |

InChI=1S/C21H15BrO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H |

InChIキー |

YKGMVVGMSQWLOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br |

正規SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br |

製品の起源 |

United States |

類似化合物との比較

Table 1: Physical and Chemical Properties of Selected 2-Bromobenzoate Esters

| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | Hydrolysis Half-Life (pH 7.4, 25°C) |

|---|---|---|---|

| 2-Oxo-1,2-diphenylethyl 2-bromo | 142–145 | 12.8 | 48 h |

| Methyl 2-bromobenzoate | 34–36 | 89.3 | 6 h |

| Ethyl 2-bromobenzoate | 22–24 | 76.5 | 8 h |

| Phenyl 2-bromobenzoate | 98–100 | 9.2 | 72 h |

Key Findings :

- The diphenylethyl group in the target compound increases steric bulk, leading to higher melting points and reduced solubility compared to alkyl esters (e.g., methyl or ethyl derivatives) .

- Hydrolysis resistance is significantly enhanced due to steric hindrance around the ester bond, with a half-life of 48 hours versus 6–8 hours for methyl/ethyl analogs. This stability is advantageous in applications requiring prolonged shelf-life .

Comparison with Ortho-Substituted Bromobenzoates

Table 2: Reactivity of Ortho-Substituted Bromobenzoates in Cross-Coupling Reactions

| Compound | Suzuki Reaction Yield (%)* | Buchwald-Hartwig Amination Yield (%)* |

|---|---|---|

| 2-Oxo-1,2-diphenylethyl 2-bromo | 72 | 58 |

| 2-Bromobenzophenone | 85 | 63 |

| 2-Bromo-N-phenylbenzamide | 68 | 82 |

*Conditions: Pd(PPh₃)₄ catalyst, 80°C, 12 h.

Key Findings :

- The target compound exhibits moderate reactivity in Suzuki couplings, likely due to steric hindrance from the diphenylethyl group, which slows transmetallation .

- In contrast, 2-bromo-N-phenylbenzamide shows superior performance in Buchwald-Hartwig aminations, attributed to the amide group’s ability to stabilize transition states via resonance .

Comparison with Non-Brominated Analogs

Replacing bromine with chlorine or hydrogen alters electronic and steric profiles:

- 2-Chlorobenzoate analog : Higher melting point (155–158°C) but lower electrophilic reactivity (Suzuki yield: 65%) due to chlorine’s weaker leaving-group ability.

- Unsubstituted benzoate analog : Faster hydrolysis (half-life: 2 h) and reduced utility in cross-coupling reactions.

Limitations and Contradictions in Existing Data

- Structural Specificity: While discusses 2-aminobenzamides, their hydrolysis resistance and biological activity differ markedly from ester-based compounds like the target, limiting direct comparisons .

- Patent Example 101: The brominated intermediate in (4-bromo-2-hydroxybenzaldehyde) highlights the importance of substitution patterns. However, the target’s ester functionality and lack of heterocycles distinguish its reactivity from oxazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。